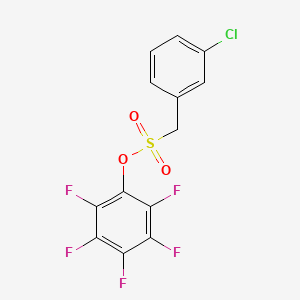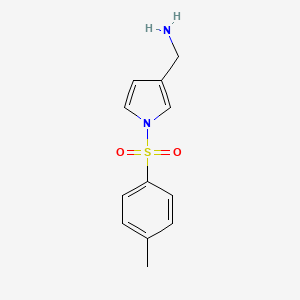
2,3,4,5,6-pentafluorophenyl (3-chlorophenyl)methanesulfonate
Vue d'ensemble
Description
2,3,4,5,6-Pentafluorophenyl (3-chlorophenyl)methanesulfonate is an organic compound with the molecular formula C13H6ClF5O3S and a molecular weight of 372.69 g/mol . This compound is primarily used in research settings and is known for its unique chemical properties, which make it valuable in various scientific applications .
Méthodes De Préparation
The synthesis of 2,3,4,5,6-pentafluorophenyl (3-chlorophenyl)methanesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with methanesulfonyl chloride in the presence of a base . The reaction is usually carried out under inert atmospheric conditions to prevent any unwanted side reactions. The general reaction scheme is as follows:
C6F5OH+CH3SO2Cl→C6F5OSO2CH3+HCl
In industrial settings, the production of this compound may involve more scalable methods, but the core reaction remains similar. The use of advanced purification techniques ensures the high purity of the final product .
Analyse Des Réactions Chimiques
2,3,4,5,6-Pentafluorophenyl (3-chlorophenyl)methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can act as a leaving group in nucleophilic substitution reactions, where the methanesulfonate group is replaced by a nucleophile.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and various organic solvents .
Applications De Recherche Scientifique
2,3,4,5,6-Pentafluorophenyl (3-chlorophenyl)methanesulfonate is widely used in scientific research due to its unique properties. Some of its applications include:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of aryl sulfonates.
Proteomics Research: This compound is utilized in proteomics research for the modification of proteins and peptides.
Material Science: It is employed in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Electrolyte Additive: It has been investigated as an additive in electrolytes for batteries, improving the performance and stability of the cells.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6-pentafluorophenyl (3-chlorophenyl)methanesulfonate involves its ability to form stable intermediates and products during chemical reactions. It can form interfacial films on both cathode and anode surfaces in batteries, reducing cell impedance and side reactions . In organic synthesis, it acts as a leaving group, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
2,3,4,5,6-Pentafluorophenyl (3-chlorophenyl)methanesulfonate can be compared with similar compounds such as:
2,3,4,5,6-Pentafluorophenyl methanesulfonate: This compound is similar in structure but lacks the chlorophenyl group, making it less reactive in certain applications.
2,3,4,5,6-Pentafluorophenylacetic acid: While also containing the pentafluorophenyl group, this compound has different reactivity and applications, particularly in the synthesis of acyl derivatives.
The uniqueness of this compound lies in its dual functional groups, which provide a balance of reactivity and stability, making it versatile for various scientific applications .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (3-chlorophenyl)methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF5O3S/c14-7-3-1-2-6(4-7)5-23(20,21)22-13-11(18)9(16)8(15)10(17)12(13)19/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIDYDWSCOTXFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001188546 | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 3-chlorobenzenemethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-65-2 | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 3-chlorobenzenemethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 3-chlorobenzenemethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate](/img/structure/B3043464.png)




![(2R,4Ar,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B3043473.png)
![[(6-Fluoroquinolin-4-yl)thio]acetic acid](/img/structure/B3043474.png)


![1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3043479.png)
![{[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B3043481.png)

